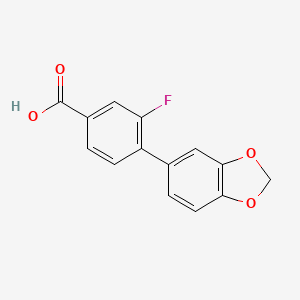
3-Hydroxy-4-(3,4-methylenedioxyphenyl)benzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-4-(3,4-methylenedioxyphenyl)benzoic acid, commonly referred to as 3-HMB, is an important organic compound with numerous applications in scientific research. It is a naturally occurring phenolic acid found in a variety of plants, including the bark of the cinnamon tree, and is also synthesized in the laboratory. 3-HMB has been studied extensively for its biochemical and physiological effects, and has been used in a variety of laboratory experiments.
作用機序
The mechanism of action of 3-HMB is not yet fully understood. However, it is known to act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory mediators. 3-HMB has also been shown to reduce the activity of the enzyme 5-lipoxygenase (5-LOX), which is involved in the synthesis of leukotrienes, which are pro-inflammatory mediators. Furthermore, 3-HMB has been shown to inhibit the activity of the enzyme NADPH oxidase, which is involved in the production of reactive oxygen species (ROS).
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-HMB have been studied extensively. It has been shown to reduce inflammation, reduce oxidative stress, and modulate the activity of various enzymes involved in cell signaling pathways. In addition, 3-HMB has been shown to reduce the production of pro-inflammatory mediators, such as leukotrienes and prostaglandins. 3-HMB has also been shown to reduce the production of reactive oxygen species (ROS), and to inhibit the activity of enzymes involved in the synthesis of fatty acids and cholesterol.
実験室実験の利点と制限
The advantages of using 3-HMB in laboratory experiments include its high purity and stability, as well as its low cost. Additionally, 3-HMB is easy to synthesize, and can be stored for long periods of time without degradation. The main limitation of 3-HMB is that it is not water soluble, and must be dissolved in an organic solvent prior to use.
将来の方向性
The potential future directions for 3-HMB research include the development of new synthesis methods, the investigation of its effects on other enzymes and cell signaling pathways, and the evaluation of its potential therapeutic applications. Additionally, further research is needed to better understand the biochemical and physiological effects of 3-HMB, and to determine its potential toxicity and side effects. Finally, further research is needed to assess the potential environmental impacts of 3-HMB, and to evaluate its potential use as a food additive or dietary supplement.
合成法
3-HMB can be synthesized in the laboratory by two different methods. The first method involves the direct condensation of 3-hydroxybenzaldehyde and 4-(3,4-methylenedioxyphenyl)acetone in the presence of a strong base catalyst. This reaction is highly exothermic and yields 3-HMB in a 92-95% yield. The second method involves the condensation of 3-hydroxybenzaldehyde and 4-(3,4-methylenedioxyphenyl)acetone in the presence of an acid catalyst. This reaction yields 3-HMB in a slightly lower yield (90-92%).
科学的研究の応用
3-HMB has been used in a variety of scientific research applications, including the study of enzyme activity, cell signaling pathways, and drug metabolism. It has also been used to study the effects of oxidative stress on cells and tissues, and to evaluate the potential therapeutic effects of compounds such as antioxidants and anti-inflammatory agents. In addition, 3-HMB has been used to study the effects of environmental pollutants on human health, and to assess the safety of new drugs and chemicals.
特性
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-3-hydroxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O5/c15-11-5-9(14(16)17)1-3-10(11)8-2-4-12-13(6-8)19-7-18-12/h1-6,15H,7H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOLSIBYEZCCPFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=C(C=C(C=C3)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














